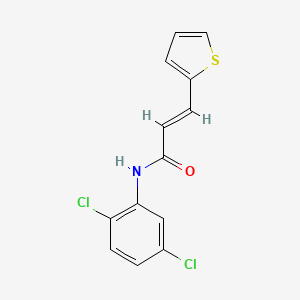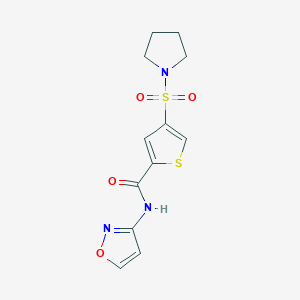
N-(2,5-dichlorophenyl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(2,5-dichlorophenyl)-3-(2-thienyl)acrylamide-related compounds involves several chemical strategies. For instance, one study described the synthesis of a related acrylamide monomer by condensing acrylic acid and a chloroaniline derivative, using dicyclohexyl carbodiimide as a coupling agent. The monomer was characterized using techniques such as 1H NMR, FT-IR, and mass spectroscopy, and homopolymerized using a solution technique with azobisisobutyronitrile (AIBN) as an initiator (Tale & Jagtap, 2011).
Molecular Structure Analysis
Molecular structure analysis, including molecular docking and Density Functional Theory (DFT) studies, provides insights into the non-covalent interactions (NCIs) of the atoms in the molecules. For a related compound, an experimental study utilized molecular docking, DFT, and Quantum Theory of Atoms in Molecules (QTAIM) approaches to describe and measure NCIs, revealing various types of interactions ranging from weak to strong NCIs (Shukla, Chaudhary, & Pandey, 2020).
Chemical Reactions and Properties
The chemical reactions and properties of N-(2,5-dichlorophenyl)-3-(2-thienyl)acrylamide-related compounds can involve polymerization reactions. For example, a study on the polymerization kinetics of a related thiophene dichloride compound revealed a free radical polymerization mechanism, which is crucial for understanding the polymerization behavior of acrylamide derivatives (Cho et al., 1999).
Physical Properties Analysis
The physical properties of polymers derived from acrylamide monomers, such as thermal stability and antimicrobial activity, have been extensively studied. One investigation showed that the homopolymer of a trichlorophenyl acrylamide monomer exhibited good antimicrobial activity and thermal stability, indicating the potential of these materials in various applications (Tale & Jagtap, 2011).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives can be tailored for specific applications, including their use as antimicrobial agents. The synthesis and evaluation of N-(2,4,5-trichlorophenyl) acrylamide monomer and its homopolymer against various microorganisms demonstrated the compound's efficacy, comparable to standard antibiotics, highlighting its potential in antimicrobial applications (Tale & Jagtap, 2011).
properties
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NOS/c14-9-3-5-11(15)12(8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTWENOXIBEAES-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5612593.png)
![1,9-dimethyl-4-(3-thienylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5612596.png)
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5612609.png)
![5-nitro-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]pyridine](/img/structure/B5612627.png)
![3-fluoro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5612635.png)
![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5612637.png)


![3-(4-methyl-1-piperidinyl)-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)pyridazine](/img/structure/B5612651.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(3R*,4R*)-4-(4-morpholinyl)tetrahydro-3-furanyl]benzamide](/img/structure/B5612666.png)
![1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5612669.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[5-(2-fluorophenyl)-2-furyl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5612686.png)
![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5612690.png)